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molecular formula C5H12ClNO2 B1367350 Methyl 3-amino-2-methylpropanoate hydrochloride CAS No. 88512-06-5

Methyl 3-amino-2-methylpropanoate hydrochloride

Cat. No. B1367350
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233978B2

Procedure details

Compound 81-B was prepared in analogy to compound W in Example 20 by using 3-(aminomethyl)cyclobutanecarboxylic acid (PharmaBlock (Nanjing) R&D Co. Ltd, CAS: 1310729-95-3) instead of DL-3-aminoisobutyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].N[CH2:3][CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6].[NH2:10][CH2:11][CH:12]1CC(C(O)=O)C1>>[ClH:1].[NH2:10][CH2:11][CH:12]1[CH2:9][CH:4]([C:5]([O:7][CH3:8])=[O:6])[CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(C(=O)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CC(C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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